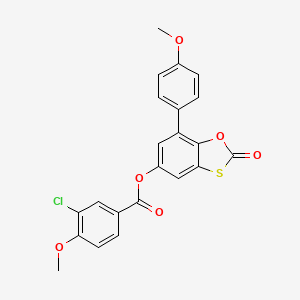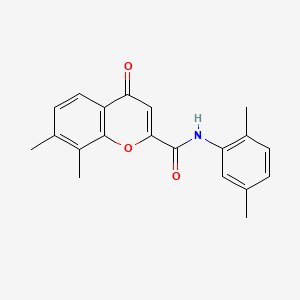![molecular formula C17H18ClN3O6S2 B11413749 Ethyl 5-acetyl-2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11413749.png)
Ethyl 5-acetyl-2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 5-ACETYL-2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups such as acetyl, chloro, ethanesulfonyl, and carboxylate. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the acetyl, chloro, ethanesulfonyl, and carboxylate groups through various chemical reactions. Common reagents used in these reactions include acetyl chloride, ethanesulfonyl chloride, and ethyl chloroformate. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
ETHYL 5-ACETYL-2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro and ethanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new thiophene derivatives with different functional groups.
科学研究应用
ETHYL 5-ACETYL-2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of ETHYL 5-ACETYL-2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
ETHYL 5-ACETYL-2-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
Methyl 4-(acetylamino)-5-chloro-2-ethoxybenzoate: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Ethyl 5-acetyl-2-(5-chloro-2-(propylthio)pyrimidine-4-carboxamido)-4-methylthiophene-3-carboxylate: Another thiophene derivative with variations in the substituents, affecting its reactivity and applications.
属性
分子式 |
C17H18ClN3O6S2 |
|---|---|
分子量 |
459.9 g/mol |
IUPAC 名称 |
ethyl 5-acetyl-2-[(5-chloro-2-ethylsulfonylpyrimidine-4-carbonyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H18ClN3O6S2/c1-5-27-16(24)11-8(3)13(9(4)22)28-15(11)21-14(23)12-10(18)7-19-17(20-12)29(25,26)6-2/h7H,5-6H2,1-4H3,(H,21,23) |
InChI 键 |
YOSQJFOOMAAEMH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-chlorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11413689.png)
![3-(2-hydroxyphenyl)-4-[4-(pentyloxy)phenyl]-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11413694.png)
![N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11413707.png)
![1'-methyl-2-[3-(propan-2-yloxy)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11413712.png)
![1-(2-chlorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11413720.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11413726.png)
![1-(2-ethoxyphenyl)-4-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11413733.png)
![Ethyl 1,3,5-trimethyl-4-[(3-phenylpropyl)carbamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B11413736.png)
![Butyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate](/img/structure/B11413751.png)


![4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11413757.png)
![N-(3-chlorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11413760.png)
